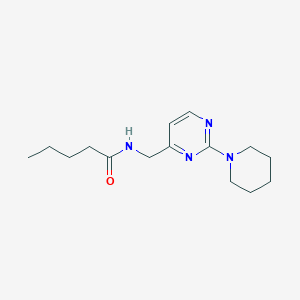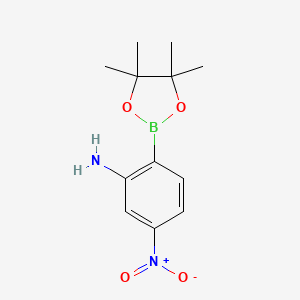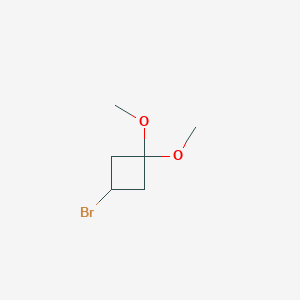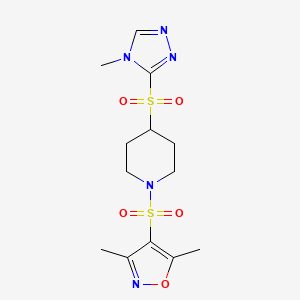![molecular formula C10H18O B3017504 [(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol CAS No. 754227-26-4](/img/structure/B3017504.png)
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol, identified as maconelliol, is an important compound in chiral synthesis. A study by Zhang, Nie, and Khrimian (2004) outlined its role as the alcohol moiety of the major sex pheromone component in the pink hibiscus mealybug, Maconellicoccus hirsutus. The compound is synthesized from alpha-pinene through a process involving dehydration steps, underlining its significance in the field of organic chemistry and biochemistry (Zhang, Nie, & Khrimian, 2004).
Electrochemical Functionalisation
In the study of electrochemical functionalisation of olefins, Brettle and Sutton (1975) investigated the electrolysis of various compounds, including 3,3-dimethylbut-1-ene and cyclohexene, in methanol. This research highlights the broader implications of using methanol and related compounds in electrochemical processes (Brettle & Sutton, 1975).
Methanol Production and Applications
Dalena et al. (2018) provided an extensive overview of methanol's applications, emphasizing its role as a building block in producing complex chemical structures like acetic acid and methyl tertiary butyl ether. Their research also touches on the environmental benefits of methanol synthesis, such as reducing CO2 emissions, making it relevant in discussions about sustainable chemistry and environmental science (Dalena et al., 2018).
Iron-Catalyzed Methylation
Polidano et al. (2018) explored the use of methanol in iron-catalyzed methylation. This research demonstrates the versatility of methanol as a methylating agent, offering insights into innovative ways to use methanol in organic synthesis (Polidano et al., 2018).
Role in Molecular Structure
Shabir et al. (2020) examined the molecular and crystal structures of compounds related to methanol, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. Their work contributes to a deeper understanding of the chemical and physical properties of methanol derivatives (Shabir et al., 2020).
Hydrogen Bond Formation
Li, Wu, and Yu (2006) focused on the role of methyl groups in hydrogen bond formation in DMSO-methanol mixtures. This research is crucial for understanding the molecular interactions in chemical and biological systems, particularly involving methanol and its derivatives (Li, Wu, & Yu, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1R)-2,2-dimethyl-3-propan-2-ylidenecyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-8(6-11)10(9,3)4/h8,11H,5-6H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXQVXOZUNRNH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC(C1(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C[C@H](C1(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
![(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3017428.png)

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)
